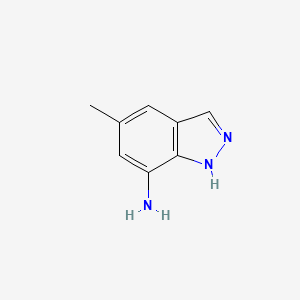

5-methyl-1H-indazol-7-amine

Description

5-Methyl-1H-indazol-7-amine is a heterocyclic aromatic compound featuring an indazole backbone with a methyl group at position 5 and an amine group at position 6. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring, imparting unique electronic properties and reactivity. The methyl substituent enhances lipophilicity, while the amine group provides a site for hydrogen bonding and derivatization.

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

5-methyl-1H-indazol-7-amine |

InChI |

InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,9H2,1H3,(H,10,11) |

InChI Key |

FFBDLCRXBHZDQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indazol-7-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines. This method typically involves the formation of C–N and N–N bonds without the use of a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods: Industrial production of 5-methyl-1H-indazol-7-amine often involves the use of transition metal-catalyzed reactions due to their efficiency and high yields. These methods include the use of copper or silver catalysts to facilitate the cyclization reactions .

Chemical Reactions Analysis

Acylation of the Amino Group

The 7-amino group undergoes nucleophilic acyl substitution reactions, forming amide derivatives. This is a key functionalization step for generating bioactive analogs.

Reaction Data

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloroacetic anhydride | Alkaline (K₂CO₃), DMF, RT | N-(5-methyl-1H-indazol-7-yl)acetamide | 85% |

In a study synthesizing indazole-based antitumor agents, acylation with chloroacetic anhydride under alkaline conditions produced ethyl amide-linked hybrids (IC₅₀ values: 0.8–3.2 μM against K562 cells) .

Addition Reactions with Aldehydes

The amino group reacts with aldehydes to form hydroxymethyl derivatives via nucleophilic addition.

Reaction Data

| Reagent | Conditions | Product | Key NMR Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| Formaldehyde | HCl (aq), 60°C, 24 hr | (5-Methyl-1H-indazol-7-yl)methanol | CH₂: 5.73 (t, J = 7.5 Hz), OH: 6.68 |

Solid-state NMR studies confirmed the formation of a hydroxymethyl adduct, with distinct ¹H and ¹³C signals for the –CH₂OH group . The reaction proceeds via protonation of the indazole nitrogen, enhancing electrophilicity at the amino group.

Electrophilic Aromatic Substitution

The indazole core participates in electrophilic substitution, with regioselectivity influenced by the amino and methyl groups.

Reaction Data

| Reagent | Conditions | Position Substituted | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 50°C | C-3 | 3-Bromo-5-methyl-1H-indazol-7-amine | 72% |

Density functional theory (DFT) calculations indicate that the amino group directs substitution to the C-3 position due to resonance stabilization.

Mannich Reactions

The amino group facilitates Mannich reactions, forming β-amino ketone derivatives.

Reaction Data

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Formaldehyde + Cyclohexanone | EtOH, HCl, reflux | N-(5-Methyl-1H-indazol-7-yl)-β-cyclohexylamine | Anticancer lead compound |

This one-pot reaction enhances molecular complexity, yielding compounds with improved pharmacokinetic profiles .

Oxidation and Reduction

While the methyl group is generally stable, controlled oxidation of the amino group can occur under specific conditions.

Reaction Data

Comparative Reactivity with Analogues

The reactivity of 5-methyl-1H-indazol-7-amine differs from structurally similar compounds:

Mechanistic Insights

Scientific Research Applications

The biological activities of 5-methyl-1H-indazol-7-amine are extensive, particularly in the following areas:

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of K562 chronic myeloid leukemia cells with an IC50 value indicating effective concentration levels for inhibiting cancer cell growth. The mechanism involves inducing apoptosis through modulation of Bcl-2 family proteins, enhancing pro-apoptotic signals while suppressing anti-apoptotic ones .

Anti-inflammatory Effects

5-Methyl-1H-indazol-7-amine has been reported to inhibit pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α). This inhibition is crucial for managing conditions characterized by chronic inflammation .

Kinase Inhibition

This compound interacts with various kinases, such as:

- RIP2 Kinase : Involved in immune responses.

- CHK1 and CHK2 : Critical for cell cycle regulation and DNA damage response.

- h-SGK : Plays a role in cellular survival signaling pathways.

Inhibiting these kinases can significantly affect signaling pathways associated with cell proliferation and apoptosis, making this compound a candidate for cancer therapy .

Pharmacological Applications

The pharmacological potential of 5-methyl-1H-indazol-7-amine extends to drug design and development:

Structure-Based Drug Design

Advancements in structure-based drug design have highlighted this compound's potential as a scaffold for developing new therapeutic agents. Its structural properties allow for modifications that can enhance efficacy against specific targets, such as calcitonin gene-related peptide (CGRP) receptors implicated in migraine pathophysiology.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of derivatives of this compound. The synthesized compounds showed varying degrees of antibacterial activity against standard bacterial strains, indicating their potential use in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Target/Effect | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antitumor | K562 (chronic myeloid leukemia) | 5.15 µM | Induction of apoptosis via Bcl-2 modulation |

| Anti-inflammatory | TNF-α expression | Not specified | Inhibition of pro-inflammatory cytokines |

| Kinase Inhibition | RIP2, CHK1, CHK2 | Not specified | Modulation of cell signaling pathways |

| Antimicrobial | Various bacterial strains | Minimum Inhibitory Concentration (MIC) values vary | Disruption of bacterial growth |

Case Studies

Several case studies have highlighted the effectiveness of 5-methyl-1H-indazol-7-amine derivatives in various applications:

- Antitumor Efficacy Study : A study evaluated the antitumor effects against multiple cancer cell lines (A549, K562, PC3). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapy agents like 5-fluorouracil .

- Inflammation Modulation Research : Another study focused on the anti-inflammatory properties, demonstrating significant reductions in TNF-α levels when treated with 5-methyl-1H-indazol-7-amine derivatives, suggesting its potential for treating inflammatory diseases .

- Antimicrobial Evaluation : A series of indazole derivatives were synthesized and tested against common bacterial strains using agar diffusion methods. The results showed promising zones of inhibition, indicating effective antimicrobial activity .

Mechanism of Action

The mechanism of action of 5-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes such as cell growth and survival .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Research Implications

- Drug Discovery : Indazoles with C7 amines are promising kinase inhibitors or GPCR modulators. The trifluoromethyl analog’s stability makes it suitable for in vivo studies .

- Materials Science : Nitro- and chloro-substituted indazoles may serve as intermediates in dye synthesis or metal-organic frameworks .

Biological Activity

5-Methyl-1H-indazol-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| IUPAC Name | 5-methyl-1H-indazol-7-amine |

| InChI Key | FFBDLCRXBHZDQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)N)NN=C2 |

The biological activity of 5-methyl-1H-indazol-7-amine is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in various cellular processes such as growth and survival. This inhibition can lead to significant effects on cell proliferation and apoptosis, making it a candidate for cancer therapy.

Additionally, research indicates that the compound may serve as an acetylcholinesterase inhibitor (AChEI), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The structural modifications of indazole derivatives have been explored to enhance their binding affinity to AChE, suggesting a promising avenue for drug development .

Anticancer Activity

Several studies have investigated the anticancer properties of 5-methyl-1H-indazol-7-amine and its derivatives. For instance, compounds derived from indazole scaffolds have demonstrated potent activity against various cancer cell lines, including Caki-1 and A549 human lung adenocarcinoma cells. The mechanism involves inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways related to cell survival .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, 5-methyl-1H-indazol-7-amine exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating conditions characterized by chronic inflammation. Furthermore, its antimicrobial activity has been noted against several bacterial strains, indicating potential applications in infectious disease management .

Case Studies

- Study on AChE Inhibition :

- Antitumor Activity Assessment :

Q & A

Q. Q1. What are the standard synthetic protocols for 5-methyl-1H-indazol-7-amine, and how can purity be validated?

Methodological Answer:

- Synthesis Routes : Common methods include cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions. For example, condensation of 3-amino-5-methylbenzonitrile with hydrazine hydrate in ethanol/HCl yields the indazole core .

- Purity Validation : Use HPLC (≥95% purity) with a C18 column (mobile phase: acetonitrile/water) and confirm via -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, NH at δ 4.5–5.0 ppm) .

- Critical Data : Report melting point (e.g., 180–185°C), solubility (DMSO >50 mg/mL), and ESI-MS ([M+H] m/z calculated: 148.1) .

Q. Q2. How should researchers characterize the physicochemical stability of 5-methyl-1H-indazol-7-amine under varying storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor for hydrolysis (aqueous buffers) or oxidation (HO exposure) .

- Recommended Storage : -20°C in amber vials under argon; avoid repeated freeze-thaw cycles to prevent dimerization .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve contradictions in reported structural data for 5-methyl-1H-indazol-7-amine derivatives?

Methodological Answer:

- Crystallization : Co-crystallize with a heavy atom (e.g., PtCl) for phasing. Use SHELXL for refinement, ensuring R-factor <5% .

- Contradiction Analysis : Compare bond lengths (C–N: ~1.34 Å) and torsion angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*) to identify discrepancies caused by solvent effects .

Q. Q4. What computational strategies are effective for predicting the bioactivity of 5-methyl-1H-indazol-7-amine against kinase targets?

Methodological Answer:

Q. Q5. How can conflicting bioactivity data (e.g., IC50_{50}50 variability) in enzyme inhibition assays be resolved?

Methodological Answer:

- Assay Optimization :

- Use ATP concentrations near (e.g., 10 µM for kinases).

- Include controls (staurosporine as a positive inhibitor).

- Data Normalization : Express IC as mean ± SEM from triplicate runs. Use ANOVA to identify batch effects (e.g., DMSO lot variability) .

Addressing Research Contradictions

Q. Q6. How to reconcile discrepancies in reported 1H^1H1H-NMR shifts for 5-methyl-1H-indazol-7-amine across solvents?

Methodological Answer:

- Solvent Effects : Deuterated DMSO induces downfield shifts (NH: δ 5.2 ppm) vs. CDCl (δ 4.8 ppm). Confirm assignments via --HMBC .

- pH Dependence : Protonation at pH <5 alters aromatic coupling patterns; use buffered DO (pH 7.4) for consistency .

Best Practices for Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.